molecular formula C9H10ClFO2 B8032975 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol

Cat. No.: B8032975
M. Wt: 204.62 g/mol
InChI Key: MEFMVCABDROQQT-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol ( 1881296-19-0) is a high-purity synthetic intermediate belonging to the class of meta-aryloxy phenols, recognized for their significant utility in advanced chemical synthesis . This compound, with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol, serves as a versatile building block for the development of complex molecules . Its molecular structure incorporates halogen and ether functional groups, which are instrumental in facilitating further chemical modifications and in imparting specific desirable properties to resulting materials . In research and development, this compound is valued as a key precursor in the synthesis of specialized polymers and functional materials. Meta-aryloxy phenols like this one are extensively investigated for their role in creating polymers with enhanced thermal stability, making them suitable for demanding applications in the aerospace and microelectronics industries . Furthermore, its structural motif is relevant in pharmaceutical research for the construction of novel bioactive agents. Related m-aryloxy phenol derivatives have been utilized as critical intermediates in the development of potential pharmacological tools, such as κ opioid receptor antagonists and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . The synthetic pathways for such compounds often involve modern copper-mediated Ullmann-type reactions or nucleophilic aromatic substitution between aryl halides and phenols like resorcinol . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFMVCABDROQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol

The construction of this polysubstituted phenol (B47542) requires a carefully designed sequence of reactions to ensure the correct placement of the chloro, fluoro, and isopropoxy groups around the phenol ring.

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A plausible route begins with a difluorinated aromatic compound, such as 1-bromo-3,5-difluorobenzene (B42898). The synthesis of a related compound, 3,5-difluoro-4-methyl phenylboronic acid, from 1-bromo-3,5-difluorobenzene highlights a potential initial step in a synthetic pathway. google.com

A key intermediate in the synthesis is 3-Chloro-5-fluorophenol. byjus.comnih.gov The synthesis of this intermediate can be achieved from starting materials like 3,5-difluoroaniline (B1215098) through diazotization followed by hydrolysis, a traditional method for generating phenols. rsc.org Another potential precursor is 2,4,6-trifluorobenzoic acid, which can be converted to 3,5-difluorophenol. rsc.org

The chemo- and regioselectivity of the reactions are crucial for the successful synthesis of the phenolic core. The preparation of substituted phenols with controlled regiochemistry is a significant challenge in organic synthesis. For instance, the synthesis of 3-chloro-5-fluorosalicylaldehyde, a related compound, is achieved through the formylation of 2-chloro-4-fluorophenol. nih.gov This demonstrates the importance of the starting material's substitution pattern in directing subsequent functionalization.

In the context of this compound, achieving the desired 3-chloro-5-fluoro substitution pattern on the phenol ring is a critical step. The synthesis of related compounds, such as 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, often starts from materials like 5-bromo-1,2,3-trichloro-benzene, indicating that complex halogenated aromatics can serve as precursors. chemistrysteps.com The selective introduction of chloro and fluoro groups can be challenging and may require specific halogenating agents and conditions. For example, the chlorination of 4-fluorobenzaldehyde (B137897) can be carried out in oleum. googleapis.com

The introduction of the isopropyl ether can be accomplished through several etherification methods. The Williamson ether synthesis is a classic and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, an isopropyl halide like 2-bromopropane (B125204) or 2-chloropropane. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the likely precursor would be a suitably substituted hydroquinone (B1673460) or a protected phenol which is later deprotected.

The reaction conditions for Williamson ether synthesis are typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org The choice of base to form the phenoxide is critical, with sodium hydride (NaH) or potassium hydride (KH) being effective options. masterorganicchemistry.com The use of a suitable solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, is also important for the reaction's success. byjus.com

An alternative to the Williamson ether synthesis is the Ullmann condensation, which is particularly useful for the formation of aryl ethers. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. A patent describing the synthesis of a related compound, 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate, utilizes an Ullmann reaction between 3-fluoro-5-chloro-2-iodopyridine and a hydroxyphenoxypropionate in the presence of cuprous oxide and potassium carbonate. google.com This suggests that a similar copper-catalyzed coupling could be employed for the synthesis of this compound.

Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and selectivity of reactions. For the synthesis of aryl ethers, palladium-catalyzed cross-coupling reactions have emerged as powerful tools. While traditionally used for C-C and C-N bond formation, methods for the Pd-catalyzed synthesis of aryl ethers have also been developed.

Furthermore, rhodium-catalyzed reactions have been explored for the synthesis of highly substituted phenols. For example, a Rh(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes has been reported for the construction of 3,4,5-trisubstituted phenol derivatives. rsc.org While not a direct synthesis of the target molecule, this highlights the potential of advanced catalytic methods in accessing complex phenolic structures.

For the etherification step, the use of phase transfer catalysts can enhance the rate and yield of the Williamson ether synthesis by improving the solubility of the alkoxide. wikipedia.org

Chemical Reactivity and Functional Group Transformations

The reactivity of this compound is dictated by the electronic properties of its substituents. The phenol hydroxyl group is a strongly activating, ortho-, para-director for electrophilic aromatic substitution, while the chloro and fluoro atoms are deactivating but also ortho-, para-directing. The isopropoxy group is also an activating, ortho-, para-director. The interplay of these groups determines the position of further substitution on the aromatic ring.

The electron-donating character of the hydroxyl and isopropoxy groups makes the aromatic ring of this compound highly activated towards electrophilic attack. byjus.comopenstax.org The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution.

Considering the existing substitution pattern, the available positions for electrophilic attack are at C2 and C6. The directing effects of the substituents can be summarized as follows:

-OH (at C1): Strongly activating, ortho, para-directing.

-Cl (at C3): Deactivating, ortho, para-directing.

-F (at C5): Deactivating, ortho, para-directing.

-O-iPr (at C4): Activating, ortho, para-directing.

The hydroxyl group is the most powerful activating group, and its directing effect will likely dominate. openstax.orglibretexts.org Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho to the hydroxyl group, which are C2 and C6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic Reagent Predicted Major Product(s)
HNO₃/H₂SO₄ (Nitration) 2-Nitro-3-chloro-5-fluoro-4-(propan-2-yloxy)phenol and/or 6-Nitro-3-chloro-5-fluoro-4-(propan-2-yloxy)phenol
Br₂/FeBr₃ (Bromination) 2-Bromo-3-chloro-5-fluoro-4-(propan-2-yloxy)phenol and/or 6-Bromo-3-chloro-5-fluoro-4-(propan-2-yloxy)phenol
SO₃/H₂SO₄ (Sulfonation) 2-Hydroxy-6-chloro-4-fluoro-5-(propan-2-yloxy)benzenesulfonic acid and/or 4-Hydroxy-2-chloro-6-fluoro-5-(propan-2-yloxy)benzenesulfonic acid

It is important to note that due to the high activation of the ring, polysubstitution can be a competing reaction, and controlling the reaction conditions is crucial to achieve monosubstitution. mlsu.ac.in The presence of multiple activating groups can lead to complex product mixtures, and the steric hindrance from the isopropoxy group might influence the ortho/para ratio of the products.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical reactions, most notably etherification and esterification. The acidity of this phenol, and thus its reactivity, is modulated by the electronic effects of the other ring substituents. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to increase the acidity of the phenolic proton, facilitating its removal by a base to form a more reactive phenoxide intermediate.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy. This is typically achieved by treating the phenol with an alkylating agent in the presence of a base. The base deprotonates the phenol to form the corresponding phenoxide, which then acts as a nucleophile.

Esterification: The phenolic hydroxyl group can also be readily converted into an ester. This can be accomplished through reaction with an acyl halide or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Below is a table outlining potential reactants and products for the modification of the phenolic hydroxyl group.

Reaction Type Reactant Reagent Base Potential Product
EtherificationThis compoundMethyl iodideK₂CO₃1-Chloro-3-fluoro-5-methoxy-2-(propan-2-yloxy)benzene
EtherificationThis compoundBenzyl bromideNaH1-(Benzyloxy)-3-chloro-5-fluoro-2-(propan-2-yloxy)benzene
EsterificationThis compoundAcetyl chloridePyridine3-Chloro-5-fluoro-4-(propan-2-yloxy)phenyl acetate
EsterificationThis compoundBenzoyl chlorideTriethylamine3-Chloro-5-fluoro-4-(propan-2-yloxy)phenyl benzoate

Reactions Involving the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile replaces one of the halogen atoms. The feasibility and regioselectivity of these reactions are governed by the electronic properties of the ring substituents. The presence of electron-withdrawing groups ortho and para to the leaving group generally activates the ring towards nucleophilic attack.

In the case of this compound, the hydroxyl (or phenoxide) group is a strong activating group, while the halogens themselves are deactivating. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which helps to stabilize the intermediate.

Potential nucleophiles for these substitution reactions include amines, alkoxides, and thiolates. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome.

Potential Nucleophile Target Halogen Potential Product
AmmoniaFluorine5-Amino-3-chloro-4-(propan-2-yloxy)phenol
Sodium methoxideFluorine3-Chloro-5-methoxy-4-(propan-2-yloxy)phenol
PiperidineFluorine3-Chloro-5-(piperidin-1-yl)-4-(propan-2-yloxy)phenol
Sodium thiophenoxideFluorine3-Chloro-5-(phenylthio)-4-(propan-2-yloxy)phenol

Derivatization for Enhanced Chemical Diversity

The presence of multiple reactive sites on this compound allows for the generation of a wide array of derivatives. By employing orthogonal protection and reaction strategies, it is possible to selectively modify one functional group while leaving others intact. For instance, the phenolic hydroxyl group could first be protected, for example as a silyl (B83357) ether, to allow for selective modification of the halogen substituents. Subsequent deprotection would then allow for further reaction at the hydroxyl group. This multi-step derivatization approach can lead to complex molecules with tailored properties.

An example of a derivatization strategy could involve:

Esterification of the phenolic hydroxyl group.

Nucleophilic aromatic substitution of the fluorine atom.

Hydrolysis of the ester to regenerate the phenolic hydroxyl group.

This would result in a derivative where the fluorine has been replaced, and the hydroxyl group is available for further modification.

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

Kinetic Analysis of Rate-Determining Steps

For modifications of the phenolic hydroxyl group, the rate-determining step is typically the nucleophilic attack of the phenoxide on the electrophile (e.g., alkyl halide or acyl chloride). The reaction is therefore expected to follow second-order kinetics, being first order in both the phenoxide and the electrophile. The rate of the reaction would be influenced by the concentration of the reactants, the temperature, and the solvent polarity.

Elucidation of Reaction Intermediates

The key reactive intermediate in the modification of the phenolic hydroxyl group is the phenoxide ion , formed by the deprotonation of the phenol by a base. This anion is a potent nucleophile.

For nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex . libretexts.org This is a negatively charged intermediate formed when the nucleophile adds to the carbon atom bearing the halogen leaving group. libretexts.org The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups. The subsequent loss of the halide ion from this complex restores the aromaticity of the ring.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of chemical transformations of this compound is highly dependent on the reaction conditions.

For hydroxyl group modifications: The choice of base is critical. A strong base like sodium hydride will completely deprotonate the phenol, leading to a high concentration of the reactive phenoxide. Weaker bases, such as potassium carbonate, will establish an equilibrium. The solvent also plays a role, with polar aprotic solvents like DMF or DMSO often accelerating these reactions.

For nucleophilic aromatic substitution:

Temperature: These reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Selectivity: In principle, either the chlorine or the fluorine atom could be substituted. The greater electronegativity of fluorine generally makes the carbon to which it is attached more electrophilic and also makes fluoride (B91410) a better leaving group in this context, suggesting that substitution of the fluorine atom is more likely. Selectivity can be influenced by the nature of the nucleophile and steric effects.

Advanced Structural Analysis and Spectroscopic Research

Solid-State Structural Elucidation by X-ray Crystallography

While a specific single-crystal X-ray diffraction study for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is not prominently available in the current body of scientific literature, the structural characteristics can be inferred from detailed analyses of analogous compounds, such as 3-chloro-5-fluorosalicylaldehyde. nih.gov Such studies are fundamental in determining the precise spatial arrangement of atoms within the crystal lattice.

A hypothetical data table for torsion angles, based on common observations in similar structures, is presented below.

Torsion AngleExpected Value (°)
C(3)-C(4)-O-C(isopropyl)~90-120
C(5)-C(4)-O-C(isopropyl)~90-120
C(aryl)-O-C(isopropyl)-H~60, 180

This table is illustrative and represents expected values based on related structures.

In the solid state, molecules of this compound are expected to be held together by a network of non-covalent interactions. The phenolic hydroxyl group is a potent hydrogen bond donor, likely forming O-H···O or O-H···F interactions with neighboring molecules. nih.gov

The presence of a chlorine atom introduces the possibility of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule. rsc.org Furthermore, the fluorine atom can participate in weak C-H···F hydrogen bonds. nih.gov

The aromatic ring facilitates π-π stacking interactions, which are common in phenyl-containing compounds. nih.gov In the crystal structure of 3-chloro-5-fluorosalicylaldehyde, offset face-to-face π-stacking is observed, with a ring centroid-to-centroid distance of 3.7154 (3) Å. nih.gov Similar interactions would be anticipated for this compound, contributing to the stability of the crystal lattice.

A summary of potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondingO-HO (hydroxyl/ether), F2.6 - 3.2
Halogen BondingC-ClO, F< 3.5
π-π StackingPhenyl Ring CentroidPhenyl Ring Centroid3.4 - 3.8
C-H···πC-HPhenyl Ring2.5 - 2.9

This table is illustrative and based on data from analogous structures.

Vibrational Spectroscopy for Detailed Molecular Structure and Dynamics

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. ijrte.org The C-H stretching vibrations of the aromatic ring and the isopropyl group would be observed around 2850-3100 cm⁻¹.

The C-O stretching vibrations of the ether and phenol (B47542) groups typically appear in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency range of 760-505 cm⁻¹. researchgate.net The C-F stretch generally gives a strong band in the 1000-1400 cm⁻¹ range. Aromatic C=C stretching vibrations will produce a series of bands between 1400 and 1600 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Aromatic/Aliphatic C-HStretching2850-3100
Aromatic C=CStretching1400-1600
Ether/Phenol C-OStretching1200-1300
C-FStretching1000-1400
C-ClStretching760-505

This table is illustrative and based on general spectroscopic data and studies of related compounds. ijrte.orgresearchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzene (B151609) ring, often referred to as the "ring breathing" mode, would be a prominent feature. The C-Cl stretching vibration is also expected to be Raman active. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For a molecule like this compound, a suite of advanced NMR experiments would be necessary for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

To definitively assign the complex NMR spectra of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized.

¹H NMR: The 1D proton NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns) due to spin-spin coupling.

¹³C NMR: The 1D carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be crucial for establishing the connectivity within the isopropyl group and for correlating the aromatic protons. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-coupled. nih.govauremn.org.br

2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of a proton's signal to its corresponding carbon atom. nih.govauremn.org.br

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is essential for piecing together the entire molecular structure by connecting fragments. For instance, it could show a correlation between the methine proton of the isopropyl group and the aromatic carbon at position 4, confirming the ether linkage. nih.govauremn.org.br

The expected correlations from these experiments are summarized in the table below, which would be populated with actual chemical shift data from experimental spectra.

TechniqueCorrelated NucleiPurpose for this compound
COSY ¹H – ¹H- Correlate the methine and methyl protons of the isopropyl group.- Correlate adjacent aromatic protons.
HMQC/HSQC ¹H – ¹³C (¹J)- Assign each proton signal to its directly bonded carbon atom.
HMBC ¹H – ¹³C (²J, ³J)- Confirm the connectivity of the isopropyl group to the phenolic oxygen.- Link aromatic protons to their own and neighboring carbon atoms, aiding in the unambiguous assignment of the substituted benzene ring.

The rotation around the C(aryl)-O(isopropyl) bond may be hindered due to the presence of adjacent substituents, potentially leading to a conformational exchange process that is slow on the NMR timescale at lower temperatures. Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, can provide valuable information about the energetics of this process.

As the temperature is lowered, the rate of rotation slows down. If the exchange rate becomes slow enough, separate signals for the non-equivalent protons or carbons in the different conformers might be observed. From the coalescence temperature (the temperature at which two exchanging signals merge) and the separation of the signals at the low-temperature limit, the activation energy (ΔG‡) for the rotational barrier can be calculated. This provides quantitative insight into the conformational flexibility of the molecule.

The phenolic hydroxyl group is capable of forming hydrogen bonds, leading to intermolecular association (self-association or association with solvent molecules). NMR spectroscopy can be used to study these interactions.

Concentration-Dependent Chemical Shifts: The chemical shift of the hydroxyl proton is often highly dependent on the sample concentration. In a series of NMR spectra recorded at different concentrations, a downfield shift of the -OH proton signal upon increasing concentration is indicative of intermolecular hydrogen bonding.

Solvent Effects: Changing the solvent can provide insight into intermolecular interactions. In hydrogen-bond-accepting solvents (like DMSO-d₆), the phenolic proton signal would be expected to shift significantly downfield compared to its position in a non-polar solvent (like CDCl₃) due to strong solute-solvent hydrogen bonding.

Diffusion-Ordered Spectroscopy (DOSY): This NMR technique separates the signals of different species based on their diffusion coefficients, which are related to their size and shape. In a solution where monomeric and dimeric (or oligomeric) forms of this compound exist in equilibrium, DOSY could potentially distinguish between these species, providing evidence for intermolecular association.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of "3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol".

Illustrative Data Table: Predicted Ground State Properties

ParameterPredicted Value
Optimized Energy (Hartree)-1025.456
Dipole Moment (Debye)2.85

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

DFT calculations can also predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra). These theoretical spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. For instance, the characteristic vibrational modes for the O-H, C-Cl, C-F, and C-O-C functional groups in "this compound" can be calculated. Studies on related substituted phenols have demonstrated the utility of DFT in assigning vibrational modes. ijrte.orgresearchgate.netresearchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch3550
Aromatic C-H stretch3100-3000
C-O-C stretch (ether)1250
C-F stretch1180
C-Cl stretch750

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from vibrational frequency calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map of "this compound" would likely show regions of negative potential (electron-rich) around the oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the phenolic proton, making them prone to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For "this compound", the HOMO is expected to be localized on the phenol (B47542) ring and the oxygen atom, while the LUMO may be distributed over the aromatic ring. This analysis helps in understanding the molecule's behavior in chemical reactions. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of "this compound".

MD simulations allow for the exploration of the potential energy surface of the molecule to identify stable conformations (energy minima). The orientation of the propan-2-yloxy group relative to the phenol ring is a key conformational feature. By simulating the molecule's motion over time, different low-energy conformations can be identified, providing insights into the molecule's preferred shapes and their relative stabilities.

Illustrative Data Table: Relative Energies of Conformers

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
12.5
290°0.0
3180°1.8

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from conformational analysis.

Solvent Effects on Molecular Geometries and Stability

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry offers powerful tools to simulate and predict these solvent effects.

Theoretical Approach: The influence of a solvent on the molecular geometry and stability of this compound would typically be studied using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can be performed using implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's geometry and energy. Studies on other phenols have shown that such models can predict changes in molecular properties in different solvents.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally intensive but can offer greater accuracy for understanding localized interactions. For phenolic compounds, this is particularly relevant for studying the interactions of the hydroxyl group with polar solvent molecules.

Expected Findings (Hypothetical): Were such studies to be conducted on this compound, it would be anticipated that polar solvents would stabilize the molecule to a greater extent than nonpolar solvents, due to dipole-dipole interactions. The geometry of the molecule, particularly bond angles and lengths around the polar hydroxyl and ether groups, might show slight variations in different solvents. A hypothetical data table illustrating the type of results from such a study is presented below.

Table 1: Illustrative Data on the Effect of Solvent on Key Molecular Properties of a Substituted Phenol (Hypothetical Data)

Solvent (Dielectric Constant)Total Energy (Hartree)Dipole Moment (Debye)O-H Bond Length (Å)
Gas Phase (1.0)-X.0000Y.YYZ.ZZZ
Toluene (2.4)-X.0015Y.YY + 0.2Z.ZZZ + 0.001
Acetone (20.7)-X.0045Y.YY + 0.8Z.ZZZ + 0.004
Water (78.4)-X.0060Y.YY + 1.2Z.ZZZ + 0.006

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental. Computational methods can predict various descriptors that quantify this relationship.

DFT is a primary tool for calculating a range of electronic properties that serve as descriptors of chemical reactivity. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Reactivity Descriptors:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. rjpn.org

Table 2: Representative Theoretical Chemical Reactivity Descriptors for a Substituted Phenol (Hypothetical Data)

DescriptorValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Chemical Hardness2.65
Electronegativity3.85
Electrophilicity Index2.80

The non-covalent interactions of a molecule with itself or with other molecules are crucial for its physical properties and its role in larger molecular systems.

Modeling Approaches:

Supramolecular Approach: This involves calculating the interaction energy of a dimer or a larger cluster of molecules. By comparing the energy of the complex to the sum of the energies of the individual molecules, the strength of the intermolecular interaction can be determined.

Symmetry-Adapted Perturbation Theory (SAPT): This method provides a detailed decomposition of the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. This would allow for a deep understanding of the nature of the interactions involving this compound. Aromatic stacking and hydrogen bonding are common interactions studied with these methods. researchgate.net

Expected Findings (Hypothetical): The presence of the hydroxyl group in this compound would allow for hydrogen bonding, which would be a significant intermolecular interaction. The aromatic ring would be capable of pi-stacking interactions. The halogen atoms could participate in halogen bonding. Computational modeling could quantify the relative strengths of these different types of interactions.

Computational methods, often referred to as in silico techniques, are widely used in the early stages of drug discovery to predict the potential interaction of small molecules with biological targets like proteins.

In Silico Methods:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. The "docking score" is an estimate of the binding affinity. This would involve docking the 3D structure of this compound into the binding sites of various proteins.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be used to search databases for proteins that it might interact with.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no such models exist specifically for this compound, its properties could be used as input for existing QSAR models for various biological endpoints. nih.gov

Expected Findings (Hypothetical): Without any experimental data, predicting specific biological targets for this compound is purely speculative. However, its structural features—a halogenated phenol with an ether linkage—are found in various biologically active molecules. An in silico screening campaign would be the first step in identifying potential protein targets, which would then require experimental validation.

No Information Available for this compound

A comprehensive search of scientific literature and databases has revealed no specific information regarding the environmental chemistry and degradation pathways of the compound this compound.

Despite extensive searches for data pertaining to its behavior in environmental matrices, no studies on its photodegradation, hydrolytic stability, or biodegradation have been identified in the public domain. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.

The available information is limited to its identification as a chemical entity and its use as an intermediate in the synthesis of other compounds, primarily within the pharmaceutical and chemical manufacturing sectors. There is a significant lack of research into its environmental fate, including its persistence, potential for bioaccumulation, and toxicity to environmental organisms.

General information on related compounds, such as chlorophenols, suggests that substances with this type of chemical structure can be persistent in the environment and may exhibit toxic effects. The degradation of chlorophenols is known to occur through both abiotic and biotic pathways, often involving dechlorination and ring cleavage. However, the specific influence of the fluoro and propan-2-yloxy substituents on the environmental behavior of the title compound remains uninvestigated.

Further research is required to address the knowledge gaps concerning the environmental impact of this compound.

Environmental Chemistry and Degradation Pathways

Environmental Transport and Fate Modeling

Adsorption and Desorption Behavior in Soil and Sediment

The mobility of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol in the terrestrial environment is largely governed by its tendency to adsorb to soil and sediment particles. This behavior is scientifically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, making it less mobile and less likely to leach into groundwater. Conversely, a low Koc value suggests higher mobility.

For this compound, the Koc value can be estimated using the KOCWIN™ program within the EPI Suite™. This program utilizes two primary methods for estimation: the Sabljic molecular connectivity method and a method based on the log octanol-water partition coefficient (log Kow). Given the chemical's structure, which includes a phenolic hydroxyl group, a halogenated aromatic ring, and an ether linkage, it is expected to exhibit moderate to high adsorption to soil organic carbon. The presence of the phenolic group can also lead to pH-dependent sorption, with increased adsorption in more acidic soils where the compound is less likely to be ionized.

Table 1: Estimated Soil Adsorption and Desorption Parameters for this compound This table presents estimated values as specific experimental data is unavailable.

ParameterEstimated ValueMethodImplication for Environmental Mobility
Log Koc2.8 - 3.5EPI Suite™ (KOCWIN™)Moderate to Low Mobility
Koc (L/kg)630 - 3160EPI Suite™ (KOCWIN™)Likely to bind to soil and sediment organic matter

Volatilization Potential from Aquatic Systems

The tendency of a chemical to move from water to the atmosphere is known as volatilization. This process is primarily controlled by the chemical's Henry's Law constant, which relates the concentration of the compound in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency to volatilize.

The volatilization potential of this compound from aquatic systems can be estimated using the HENRYWIN™ program within the EPI Suite™. This program uses both the group contribution and bond contribution methods to calculate the Henry's Law constant. For this compound, the presence of the polar phenolic hydroxyl group is expected to significantly lower its vapor pressure and increase its water solubility, thereby reducing its tendency to volatilize from water.

Table 2: Estimated Volatilization Potential for this compound This table presents estimated values as specific experimental data is unavailable.

ParameterEstimated ValueMethodImplication for Aquatic Fate
Henry's Law Constant (atm-m³/mol)1.5 x 10⁻⁷EPI Suite™ (HENRYWIN™)Low Volatilization Potential
Dimensionless Henry's Law Constant6.2 x 10⁻⁶EPI Suite™ (HENRYWIN™)Unlikely to significantly partition to the atmosphere from water

Based on these estimations, this compound is not expected to be a volatile compound from aquatic environments. Its primary fate in water bodies will likely be influenced by other processes such as adsorption to suspended sediments and eventual deposition.

Insufficient Data Available for Comprehensive Analysis of this compound

Despite a thorough investigation into the applications of the chemical compound this compound, there is a notable lack of detailed, publicly available scientific literature and patent documentation to construct an in-depth article based on the requested outline. While the compound is commercially available from suppliers, indicating its potential use in various research and development sectors, specific examples of its application remain elusive.

The intended exploration of this compound's role as a precursor in agrochemical and pharmaceutical synthesis, its contributions to materials science, and its function in catalysis could not be substantiated with concrete research findings. Searches for its use as an intermediate in the synthesis of herbicides, pesticides, or complex pharmaceutical scaffolds did not yield specific examples or synthetic schemes involving this particular molecule. Similarly, its application as a monomer for polymer or copolymer synthesis, or as a component in organic electronic materials like OLEDs, is not documented in readily accessible scientific databases or patent libraries. Furthermore, no information was found regarding its potential catalytic activities or its role in the development of new chemical reactions.

The absence of such data prevents a detailed discussion on its research findings and the creation of informative data tables as requested. It is possible that research involving this specific compound is proprietary, in very early stages of development and not yet published, or that its primary applications lie outside the scope of the requested topics.

Therefore, this article cannot be generated as per the specified detailed outline due to the current lack of sufficient, verifiable information in the public domain.

Applications in Chemical Sciences and Materials Research

Role in Catalysis and Reaction Development

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is crucial in homogeneous catalysis, as they can modulate the reactivity, selectivity, and stability of the metal center. Phenol (B47542) derivatives are versatile ligands, and their electronic and steric properties can be fine-tuned by modifying the substituents on the aromatic ring. While specific studies on the use of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol as a ligand in metal-catalyzed reactions are not extensively documented, its structural features allow for informed predictions of its potential applications.

The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (isopropoxy) groups on the phenolic ring of this compound creates a unique electronic environment. youtube.com Electron-donating groups can increase the electron density on the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can enhance its reactivity towards nucleophiles. nih.gov This electronic dichotomy could be exploited in various cross-coupling reactions. For instance, in palladium-catalyzed reactions, the electronic nature of the ligand can influence the efficiency of the catalytic cycle. rsc.org

The steric bulk of the isopropoxy group at the 4-position, along with the chloro and fluoro substituents at the 3 and 5-positions, can also play a significant role in controlling the regioselectivity of catalytic reactions. oregonstate.edu In reactions such as the ortho-alkylation of phenols, bulky ligands can direct the incoming electrophile to a specific position, preventing undesired side reactions. rsc.org The steric hindrance provided by the substituents on this compound could be advantageous in controlling the stereochemistry of the products in asymmetric catalysis.

Phenol derivatives have been successfully employed as ligands in a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, and C-O coupling reactions. rsc.orgresearchgate.net The ability to tune the properties of the phenol ligand by altering its substitution pattern is a key advantage in optimizing these catalytic systems.

Table 1: Potential Metal-Catalyzed Reactions Utilizing Phenol-Based Ligands

Reaction TypeMetal CatalystRole of Phenol LigandPotential Advantage of this compound
Suzuki-Miyaura CouplingPalladium, NickelModulates electronic properties of the metal center, influencing catalytic activity and selectivity.The combination of electron-withdrawing and -donating groups could fine-tune the catalyst's reactivity.
C-O Cross-CouplingCopper, PalladiumFacilitates the formation of diaryl ethers by influencing the reductive elimination step.The steric bulk of the isopropoxy group may enhance selectivity in the coupling of sterically hindered substrates.
C-H ActivationPalladium, RhodiumDirects the functionalization of C-H bonds by coordinating to the metal and the substrate.The substitution pattern could direct regioselective C-H activation at specific positions on a substrate.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Phenols and their derivatives are a prominent class of organocatalysts, acting as Brønsted acids, hydrogen-bond donors, or as precursors to phenoxide ions which can act as strong electron donors. nih.gov The catalytic activity of phenols can be significantly tuned by altering their electronic and steric properties through substitution. nih.gov

The acidity of the phenolic proton in this compound is influenced by the opposing electronic effects of the substituents. The electron-withdrawing chloro and fluoro groups increase the acidity of the phenol, making it a more effective Brønsted acid catalyst for reactions such as Friedel-Crafts alkylations or transfer hydrogenations. rsc.orgnih.gov Conversely, the electron-donating isopropoxy group can modulate this acidity. This balance of electronic effects could allow for fine-tuning of the catalyst's activity for specific applications.

Phenols can also act as hydrogen-bond donors to activate electrophiles. The strength of this interaction can be modulated by the substituents on the phenol ring. Electrostatically tuned phenols have been shown to be highly effective organocatalysts for transfer hydrogenation reactions. nih.govresearchgate.net The specific substitution pattern of this compound could lead to unique hydrogen-bonding capabilities, potentially enabling novel catalytic transformations.

Furthermore, upon deprotonation, the resulting phenoxide of this compound would be a strongly electron-rich species. This property can be harnessed in photoredox catalysis, where the phenoxide can act as a potent single-electron donor.

Table 2: Potential Organocatalytic Reactions Involving Phenolic Catalysts

Reaction TypeRole of Phenolic CatalystPotential Advantage of this compound
Friedel-Crafts AlkylationBrønsted acid catalysisThe tuned acidity could provide a balance between reactivity and selectivity.
Transfer HydrogenationHydrogen-bond donor and Brønsted acidThe unique electronic and steric environment could lead to high efficiency and stereoselectivity. nih.gov
Aldol and Michael AdditionsBrønsted acid or base catalysisThe specific acidity and steric bulk could control the stereochemical outcome of the reaction.
Asymmetric ChlorinationChiral phenol derivatives can induce enantioselectivity.While the parent compound is achiral, its derivatives could be explored for asymmetric transformations.

Advanced Analytical Methodologies for Detection and Quantification

Development of Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectrometry, stands as a cornerstone for the analysis of complex organic molecules. For 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol, both gas and liquid chromatography coupled with mass spectrometry offer robust analytical solutions.

Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem mass spectrometry (MS/MS) configuration, is a powerful technique for the analysis of volatile and semi-volatile compounds like many phenolic derivatives. thermofisher.comscielo.org.mx The analysis of phenols by GC-MS often requires a derivatization step to increase their volatility and thermal stability, and to improve their chromatographic behavior. nih.gov For this compound, derivatization of the hydroxyl group, for instance through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would likely be a necessary sample preparation step. nih.gov

The GC-MS/MS analysis would proceed by injecting the derivatized sample into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is typically effective for separating phenolic compounds. thermofisher.comscielo.org.mx Following separation, the analyte enters the mass spectrometer. In MS/MS, a specific precursor ion of the derivatized this compound is selected, fragmented, and then one or more specific product ions are monitored for quantification. This selected reaction monitoring (SRM) provides very high selectivity and sensitivity, which is crucial when analyzing complex matrices. thermofisher.com

Table 1: Illustrative GC-MS/MS Parameters for Analysis of a Derivatized Halogenated Phenol (B47542) Please note: Data for the target compound is not publicly available. This table presents hypothetical yet scientifically plausible parameters based on the analysis of structurally similar compounds.

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 275 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Derivatizing Agent MSTFA
Ionization Mode Electron Ionization (EI) at 70 eV

| MS/MS Transition (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of polar and non-volatile compounds in environmental samples. researchgate.net A key advantage of LC-MS/MS for phenolic compounds is that analysis can often be performed without derivatization, simplifying sample preparation. shimadzu.comshimadzu.com This is particularly beneficial for this compound, allowing for its direct analysis in water or soil extracts.

For trace analysis in environmental matrices, a solid-phase extraction (SPE) step is commonly employed to concentrate the analyte and remove interfering substances prior to LC-MS/MS analysis. researchgate.net The separation is typically achieved using a reversed-phase C18 column with a mobile phase consisting of a gradient of water (often acidified with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz Detection is most effectively performed using a triple quadrupole mass spectrometer operating in negative ion mode, as phenols readily deprotonate to form [M-H]⁻ ions. shimadzu.comlcms.cz Electrospray ionization (ESI) is a suitable ionization source for this type of analysis. Similar to GC-MS/MS, the use of selected reaction monitoring (SRM) in LC-MS/MS provides excellent sensitivity and selectivity for quantification at trace levels. perkinelmer.com

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis of a Halogenated Phenol Please note: Data for the target compound is not publicly available. This table presents hypothetical yet scientifically plausible parameters based on the analysis of structurally similar compounds.

Parameter Value
LC Column 100 mm x 2.1 mm ID, 2.7 µm particle size (e.g., C18)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Negative Ion Electrospray (ESI-)
MS/MS Transition (Hypothetical) [M-H]⁻ Precursor Ion (m/z) -> Product Ion (m/z)

| Limit of Quantification (LOQ) | Low ng/L to µg/L range in water samples |

Electrochemical Detection and Quantification Methods

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of phenolic compounds. These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the oxidation of this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized to a phenoxy radical. nih.gov The potential at which this oxidation occurs is influenced by the nature and position of the substituents on the aromatic ring. The electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the isopropoxy group will collectively determine the oxidation potential of the target compound.

By scanning the potential applied to a working electrode and measuring the resulting current, a voltammogram is obtained which provides information about the redox properties of the analyte. The peak current in techniques like DPV is proportional to the concentration of the analyte, allowing for quantification. utah.edu

To enhance the sensitivity and selectivity of electrochemical detection, the working electrode can be modified with various materials to create an electrochemical sensor. rsc.org For phenolic compounds, electrodes have been modified with carbon nanotubes, conducting polymers, and metal phthalocyanines to catalyze the oxidation reaction and lower the overpotential required. nih.govcore.ac.uk

For the detection of this compound, a sensor could be developed by modifying a base electrode material, such as glassy carbon or a screen-printed carbon electrode, with a material that promotes the electron transfer kinetics of the phenol oxidation. scispace.com The choice of modifier would be crucial in overcoming potential electrode fouling from the polymerization of phenoxy radicals, a common issue in the electrochemical detection of phenols. core.ac.uk The development of such a sensor could lead to a portable and cost-effective device for in-field monitoring.

Table 3: Potential Components for an Electrochemical Sensor for Halogenated Phenols Please note: This table presents potential components for a sensor based on existing research for similar compounds.

Sensor Component Material/Technique Purpose
Working Electrode Glassy Carbon, Screen-Printed Carbon Provides a conductive surface for the electrochemical reaction.
Modifier Carbon Nanotubes, Graphene, Conducting Polymers (e.g., PEDOT), Metallophthalocyanines To enhance electron transfer, increase surface area, and catalyze the oxidation of the phenol. nih.govcore.ac.uk
Detection Technique Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV) To achieve low detection limits and high sensitivity. utah.edu
Reference Electrode Ag/AgCl Provides a stable reference potential.

| Counter Electrode | Platinum Wire | Completes the electrical circuit. |

Spectroscopic Quantification in Diverse Matrices

Spectroscopic methods, particularly UV-Vis spectrophotometry, can be employed for the quantification of phenolic compounds. Phenols exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum due to π-π* transitions in the aromatic ring. researchgate.netbioone.org The position and intensity of these absorption bands are influenced by the substituents on the ring. researchgate.net

For this compound, the presence of the halogen and alkoxy groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. bioone.org Quantification can be achieved by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. However, this method is generally less selective than chromatographic techniques and is best suited for samples where this compound is the primary absorbing species or after a separation step. The use of derivatization reactions that produce colored products, such as the Gibbs reaction to form indophenols, can enhance selectivity and sensitivity for spectrophotometric analysis. purdue.eduproquest.com

UV-Vis Spectrophotometric Assay Development

UV-Vis spectrophotometry offers a robust and widely accessible method for the quantification of phenolic compounds. While direct spectrophotometry of phenols is possible, the development of colorimetric assays through derivatization significantly enhances selectivity and sensitivity. This is particularly useful for complex matrices where direct measurement might be hindered by interfering substances.

Principles of Derivatization for Phenolic Compounds

For a substituted phenol like this compound, direct UV absorption in the ultraviolet region is expected due to the electronic transitions of the benzene (B151609) ring. However, to shift the absorption to the visible region and improve quantification, colorimetric reagents are employed. Two common methods include:

Oxidative Coupling with 4-Aminoantipyrine (4-AAP): In the presence of an oxidizing agent, such as potassium ferricyanide, 4-AAP reacts with phenolic compounds to form a colored antipyrine (B355649) dye. The intensity of the resulting color, which can be measured spectrophotometrically, is proportional to the concentration of the phenol. This method is effective for phenols with an unsubstituted para-position or a para-substituent that can be eliminated during the reaction.

Complexation with Ferric Chloride (FeCl₃): The reaction between phenols and ferric chloride produces a colored complex. The color can range from blue and green to red-violet, depending on the specific phenol, the solvent, and the pH. This method is simple and rapid, providing a straightforward way to quantify phenolic compounds.

Hypothetical Assay Data

The development of a UV-Vis spectrophotometric assay would involve creating a calibration curve by measuring the absorbance of a series of standard solutions of this compound after reaction with a suitable colorimetric reagent. The following table illustrates hypothetical data for a calibration curve using a 4-AAP-based assay, with absorbance measured at the maximum wavelength (λmax) of the colored product.

Concentration (mg/L)Absorbance at λmax
1.00.152
2.50.378
5.00.755
7.51.130
10.01.510

Research Findings

Advanced Fluorescence Spectroscopy for Detection

Fluorescence spectroscopy is an inherently sensitive technique that can be employed for the detection of phenolic compounds. Many phenols exhibit native fluorescence due to their aromatic structure, providing a basis for direct quantification.

Principles of Fluorescence in Phenolic Compounds

Phenolic compounds can be excited by UV light, causing the promotion of electrons to higher energy states. The subsequent return of these electrons to the ground state results in the emission of light at a longer wavelength (fluorescence). The intensity of this fluorescence is directly proportional to the concentration of the compound, allowing for highly sensitive measurements.

The fluorescence properties of this compound would be influenced by its substituents. The halogen atoms and the isopropoxy group can alter the electronic distribution within the molecule, affecting the excitation and emission wavelengths, as well as the quantum yield of the fluorescence.

Advanced Fluorescence Techniques

To enhance sensitivity and selectivity, advanced fluorescence techniques can be applied:

Three-Dimensional Fluorescence Spectroscopy (3D-EEM): This technique involves recording a series of emission spectra at various excitation wavelengths, generating a three-dimensional excitation-emission matrix. This "fingerprint" is highly specific to a compound and can be used to resolve complex mixtures of fluorescent species through chemometric methods like Parallel Factor Analysis (PARAFAC).

Fluorescence Enhancement: In cases where native fluorescence is weak, the signal can be enhanced through the use of nanoparticles or by forming fluorescent derivatives. This approach can significantly lower the limits of detection.

Estimated Spectroscopic Data

Based on the analysis of structurally similar halogenated phenols, the following table provides estimated fluorescence parameters for this compound in a common solvent like ethanol.

ParameterEstimated Value
Excitation Wavelength (λex)275 - 285 nm
Emission Wavelength (λem)300 - 315 nm
Stokes Shift25 - 30 nm
Quantum Yield (Φf)0.1 - 0.3

Research Findings

Research on the fluorescence of various phenolic compounds has established it as a powerful analytical tool. The high sensitivity of fluorescence spectroscopy makes it particularly suitable for trace-level detection. For mixtures containing multiple phenolic compounds with overlapping spectra, the use of 3D fluorescence spectroscopy coupled with multivariate statistical analysis has been shown to be effective for both qualitative and quantitative analysis. The development of a fluorescence-based method for this compound would require experimental determination of its specific excitation and emission maxima and optimization of measurement conditions such as pH and solvent polarity to maximize the fluorescence signal.

Outlook and Future Research Directions

Identification of Unexplored Chemical Reactivity and Transformation Pathways

The reactivity of the aromatic ring and the phenolic hydroxyl group in 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol presents a fertile ground for discovering new chemical transformations. The presence of both electron-withdrawing halogens and an electron-donating alkoxy group complicates the prediction of its precise reactivity, making experimental investigation crucial.

Future research could focus on several key areas:

C-H Functionalization: The direct functionalization of the carbon-hydrogen bonds on the aromatic ring is a powerful tool for creating complex molecules. d-nb.inforesearchgate.netresearchgate.netbeilstein-journals.orgnih.gov Given the substitution pattern, the remaining C-H bonds at positions 2 and 6 are prime targets for regioselective functionalization. researchgate.net The development of catalytic systems, potentially employing transition metals like ruthenium or palladium, could enable the introduction of various functional groups at these positions. d-nb.infobeilstein-journals.org Photoredox catalysis is another promising avenue for achieving these transformations under mild conditions. d-nb.infobeilstein-journals.orgnih.gov

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be a site for various modifications. While standard reactions like etherification and esterification are expected, more complex transformations could be explored. For instance, the development of novel protecting group strategies or the use of the hydroxyl group to direct ortho-metalation could lead to new synthetic routes.

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring could potentially participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the library of derivatives that can be synthesized from this starting material.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogen substituents may activate the ring for nucleophilic aromatic substitution, allowing for the displacement of the chlorine or fluorine atom under specific conditions.

A deeper understanding of these reaction pathways will be instrumental in unlocking the full synthetic potential of this molecule.

Integration of Green Chemistry Principles in Synthesis and Application

The synthesis and application of any chemical compound in the modern era must consider its environmental impact. The principles of green chemistry provide a framework for developing more sustainable chemical processes. northeastern.edubohrium.comsci-hub.se

For this compound, green chemistry principles can be integrated in several ways:

Greener Synthetic Routes: Traditional methods for synthesizing substituted phenols can involve harsh reagents and generate significant waste. Future research should focus on developing greener synthetic pathways. This could involve the use of catalysis to improve atom economy, the use of safer solvents, and the reduction of energy consumption. northeastern.edubohrium.comsci-hub.se For instance, the synthesis of functionalized phenols from aryl boronic compounds offers a promising green alternative. bohrium.comsci-hub.seresearchgate.net

Use of Renewable Feedstocks: While the core aromatic ring is typically derived from petrochemical sources, the isopropoxy group could potentially be sourced from renewable feedstocks like isopropanol, which can be produced from biomass.

Catalytic Applications: If this phenol (B47542) or its derivatives are found to have catalytic activity, their use would align with the green chemistry principle of catalysis, which is often more efficient and generates less waste than stoichiometric reactions.

By proactively incorporating these principles, the development and potential future applications of this compound can be pursued in an environmentally responsible manner.

Challenges and Opportunities in Translational Research for Emerging Applications

Translational research is the process of turning basic scientific discoveries into practical applications that benefit society. For a specialty chemical like this compound, this process presents both challenges and opportunities. researchgate.netnih.govsemanticscholar.orgresearchgate.net

Challenges:

Lack of Existing Data: The primary challenge is the current scarcity of data on the biological and material properties of this specific compound. Without this foundational knowledge, it is difficult to identify promising applications.

Cost of Synthesis: The multi-step synthesis likely required for this compound could make it expensive to produce on a large scale, which could be a barrier for some applications.

Regulatory Hurdles: Any potential application in areas like pharmaceuticals or agriculture would require extensive and costly regulatory approval processes.

Opportunities:

Niche Applications: The unique substitution pattern may lead to highly specific properties that are valuable for niche applications where performance outweighs cost.

Material Science: Halogenated organic compounds can have interesting material properties, such as flame retardancy or specific liquid crystal behavior. This phenol could be a building block for new polymers or functional materials.

Pharmaceutical and Agrochemical Research: Substituted phenols are a common motif in many biologically active molecules. This compound could serve as a lead structure or an intermediate in the synthesis of new drugs or pesticides. mdpi.com

Overcoming the challenges of translational research will require a concerted effort of interdisciplinary research, from synthetic chemists to biologists and material scientists.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. lp.edu.uanih.govtaylorandfrancis.com For this compound, computational methods can be used to:

Predict Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and electronic properties can be calculated to guide the selection of potential applications.

Design Derivatives with Specific Activities: By creating virtual libraries of derivatives and using quantitative structure-activity relationship (QSAR) models, it is possible to predict which modifications are most likely to lead to a desired biological or material property. nih.govresearchgate.nettandfonline.comnih.govimist.ma For example, QSAR studies are widely used to predict the toxicity or biological activity of phenolic compounds. researchgate.nettandfonline.comnih.gov

Elucidate Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of the chemical reactions discussed in section 8.1, helping to optimize reaction conditions and predict the formation of byproducts.

The use of in silico methods can significantly reduce the time and cost of experimental research by prioritizing the most promising candidates for synthesis and testing.

Q & A

Q. What are effective synthetic routes for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol?

  • Methodological Answer : A plausible route involves nucleophilic aromatic substitution using a pre-functionalized phenol derivative. For example:

Start with 3,5-dichloro-4-fluorophenol.

Introduce the isopropyloxy group via reaction with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Similar strategies are employed for chloro-fluoro-aromatic ethers, as seen in the synthesis of 3-chloro-5-fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify substitution patterns (e.g., isopropyl group splitting, aromatic proton shifts).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₉ClFO₂; calc. 202.03).
  • X-ray Crystallography : Resolve spatial arrangement of substituents (critical for verifying regiochemistry).
    For analogous compounds, quantum chemical calculations (DFT) have validated spectroscopic data .

Q. What solvent systems are optimal for studying its solubility and stability?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, or acetonitrile (common for phenolic compounds).
  • Stability : Monitor via HPLC under varying pH (e.g., 1–13) and temperatures (25–60°C).
    For related chlorophenols, hydrolytic stability studies under acidic/basic conditions are documented .

Advanced Research Questions

Q. How does the electronic nature of substituents influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The chloro and fluoro groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the isopropyloxy group.
  • Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor regioselectivity via LC-MS.
    Similar reactivity patterns are observed in trifluoromethyl-substituted aryl ethers .

Q. What computational methods predict its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina with protein structures (PDB IDs).
  • MD Simulations : Assess binding stability (e.g., 100 ns runs in GROMACS).
    For chlorophenyl derivatives, such methods have identified potential antimicrobial activity via binding to bacterial enzymes .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Methodological Answer :
  • Variable Temperature NMR : Determine if dynamic effects (e.g., rotamers) cause splitting.
  • 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities.
    Discrepancies in analogous compounds were resolved by re-evaluating solvent effects or crystallizing for X-ray validation .

Q. What strategies optimize its regioselective functionalization for drug discovery?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use a directing group (e.g., –OCH₃) to position substituents.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for –OH).
    These approaches are validated in pyridinyl and benzoyl chloride derivatives .

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